molecular formula C10H14N2O B13709998 2-(1H-imidazol-1-ylmethyl)cyclohexanone

2-(1H-imidazol-1-ylmethyl)cyclohexanone

Cat. No.: B13709998
M. Wt: 178.23 g/mol
InChI Key: YPTDHTJAAQJZLQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1H-imidazol-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with imidazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .

Chemical Reactions Analysis

2-(1H-imidazol-1-ylmethyl)cyclohexanone undergoes various chemical reactions, including:

Scientific Research Applications

2-(1H-imidazol-1-ylmethyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(1H-imidazol-1-ylmethyl)cyclohexanone can be compared with other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(imidazol-1-ylmethyl)cyclohexan-1-one

InChI

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)7-12-6-5-11-8-12/h5-6,8-9H,1-4,7H2

InChI Key

YPTDHTJAAQJZLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CN2C=CN=C2

Origin of Product

United States

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